molecular formula C6H10N2 B106978 4-isopropyl-1H-pyrazole CAS No. 13753-53-2

4-isopropyl-1H-pyrazole

Cat. No.: B106978
CAS No.: 13753-53-2
M. Wt: 110.16 g/mol
InChI Key: WVMBISZHWMJNNM-UHFFFAOYSA-N
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Description

4-isopropyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is a derivative of pyrazole, which is known for its versatility in organic synthesis and medicinal chemistry. Pyrazoles, including this compound, are often used as building blocks for more complex heterocyclic systems with significant relevance in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of isopropyl hydrazine with 1,3-diketones or β-ketoesters under acidic or basic conditions. The reaction proceeds through nucleophilic addition, followed by intramolecular cyclization to form the pyrazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalytic systems to enhance reaction efficiency and yield. For example, the use of transition-metal catalysts or photoredox reactions can facilitate the synthesis of pyrazole derivatives. Additionally, one-pot multicomponent processes and green chemistry approaches, such as the use of water or environmentally friendly solvents, are employed to optimize production .

Chemical Reactions Analysis

Types of Reactions

4-isopropyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-isopropyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: This compound is utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-1H-pyrazole
  • 4-ethyl-1H-pyrazole
  • 4-tert-butyl-1H-pyrazole

Comparison

4-isopropyl-1H-pyrazole is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. Compared to 4-methyl-1H-pyrazole and 4-ethyl-1H-pyrazole, the isopropyl group provides steric hindrance and electronic effects that can alter the compound’s interaction with molecular targets. This uniqueness makes this compound a valuable compound for specific applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

4-propan-2-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-5(2)6-3-7-8-4-6/h3-5H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMBISZHWMJNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602079
Record name 4-(Propan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13753-53-2
Record name 4-(Propan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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